8-Bromo-4-chloro-2,6-dimethylquinoline

Description

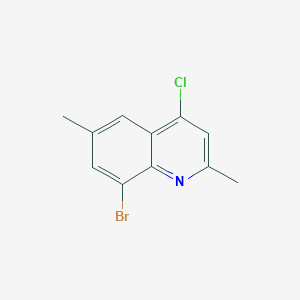

8-Bromo-4-chloro-2,6-dimethylquinoline (CAS: 1156275-57-8) is a halogenated quinoline derivative with the molecular formula C₁₁H₉BrClN. Its structure features bromine at position 8, chlorine at position 4, and methyl groups at positions 2 and 6 (Fig. 1). Key properties include:

- Molecular weight: 286.56 g/mol .

- Collision cross-section (CCS): Predicted values range from 147.0 Ų ([M+H]+) to 154.5 Ų ([M+Na]+), indicating moderate molecular size and polarity .

- Solubility: Requires organic solvents like DMSO for preparation; heating and sonication are recommended to enhance dissolution .

- Applications: Primarily used in research, with noted purity >97.00% and stability up to 6 months at -80°C .

Properties

IUPAC Name |

8-bromo-4-chloro-2,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c1-6-3-8-10(13)5-7(2)14-11(8)9(12)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEXCBVAJCIAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C(=C1)Br)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656310 | |

| Record name | 8-Bromo-4-chloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156275-57-8 | |

| Record name | 8-Bromo-4-chloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1156275-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

8-Bromo-4-chloro-2,6-dimethylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H8BrClN

- Molecular Weight : Approximately 251.54 g/mol

- Structural Features : The presence of bromine at the 8-position and chlorine at the 4-position, combined with two methyl groups at positions 2 and 6, significantly influences its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substitutions (bromine and chlorine) modify the compound's lipophilicity and binding affinity, impacting its reactivity and efficacy against pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | |

| MCF-7 (breast cancer) | 4.8 | |

| A549 (lung cancer) | 6.0 |

The compound appears to inhibit cell proliferation through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial potential of various quinoline derivatives, including this compound. The results showed that this compound had superior activity against multidrug-resistant strains of bacteria compared to conventional antibiotics.

- Anticancer Mechanism Investigation : Another study focused on the anticancer effects of the compound on breast cancer cells. The findings revealed that treatment with this compound led to significant reductions in cell viability and increased apoptotic markers .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position Variations

8-Bromo-4-chloro-2-methylquinoline (CAS: 1201-07-6)

- Molecular formula : C₁₀H₇BrClN.

- Key differences : Lacks the methyl group at position 4.

6-Bromo-4-chloro-2-methylquinoline (CAS: 53364-85-5)

- Molecular formula : C₁₀H₇BrClN.

- Key differences : Bromine at position 6 instead of 8.

- Impact : Altered electronic effects due to bromine’s proximity to the nitrogen atom, which may influence coordination chemistry or biological activity .

4-Bromo-8-methoxyquinoline (CAS: N/A)

Functional Group Variations

4-Amino-8-chloro-2,6-dimethylquinoline (CAS: 948293-49-0)

- Molecular formula : C₁₁H₁₁ClN₂.

- Key differences: Amino group replaces bromine at position 4.

- Impact: Increased hydrogen bonding capacity (1 donor, TPSA = 38.9 Ų) enhances solubility in polar solvents compared to the hydrophobic bromo analog .

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride (CAS: 1208518-95-9)

- Molecular formula : C₁₁H₁₃Cl₂N₃.

- Key differences: Hydrazino group at position 4 and hydrochloride salt form.

- Impact : Suitable for metal chelation or as a precursor for heterocyclic synthesis, unlike the bromo-chloro derivative .

Price and Availability

Synthesis Notes:

- The target compound shares synthetic routes with 4-chloro-2,6-dimethylquinoline (CAS: N/A), which is brominated at position 8 using phosphorus oxochloride/pentachloride .

- 8-Bromo-2,6-dimethylquinoline (CAS: N/A) requires additional chlorination at position 4, increasing synthetic complexity compared to non-halogenated analogs .

Preparation Methods

General Synthetic Approach to Substituted Quinoline Derivatives

Quinoline derivatives such as 8-Bromo-4-chloro-2,6-dimethylquinoline are commonly synthesized via multi-step reactions involving:

- Construction of the quinoline ring system from substituted anilines or related precursors.

- Introduction of halogen substituents (bromo and chloro) at specific ring positions through halogenation reactions.

- Functional group transformations to install methyl groups at desired positions.

A typical synthetic route involves initial cyclization of substituted anilines followed by selective halogenation and methylation steps.

Synthesis of Dimethylquinoline Scaffolds

A representative method for preparing dimethylquinoline derivatives involves:

- Starting from dimethylaniline derivatives (e.g., 2,3-dimethylaniline or 2,6-dimethylaniline).

- Cyclization to form dimethylquinoline-2,4-diol intermediates.

- Subsequent functionalization at positions 4 and 8 (or 6) by halogenation.

For example, the synthesis of 7,8-dimethylquinoline-2,4-diol has been reported by cyclization of 2,3-dimethylaniline under appropriate conditions. This intermediate can then be converted into various quinoline derivatives by substitution reactions.

Halogenation Strategies

Halogenation to introduce bromo and chloro substituents at specific positions on the quinoline ring is typically achieved by:

- Electrophilic aromatic substitution using reagents such as thionyl chloride (SOCl2) for chlorination.

- Bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.

For instance, chlorination of quinoline derivatives at the 4-position using thionyl chloride at elevated temperatures (around 60°C for 3 hours) is a documented method. Bromination at the 8-position (or 6-position depending on numbering) can be performed using brominating agents in the presence of catalysts or under photochemical conditions.

Specific Preparation Route for this compound

While direct literature on this compound is limited, the preparation can be inferred from the synthesis of closely related compounds such as 6-bromo-4-chloro-2,8-dimethylquinoline and 7,8-dimethylquinoline derivatives.

A plausible synthetic sequence is:

- Starting Material: 2,6-dimethylaniline or a similarly methyl-substituted aniline derivative.

- Cyclization: Formation of 2,6-dimethylquinoline core via established cyclization methods.

- Chlorination: Introduction of chlorine at the 4-position using thionyl chloride or phosphorus oxychloride.

- Bromination: Selective bromination at the 8-position using bromine or NBS under controlled conditions.

- Purification: Isolation and purification of the target compound by recrystallization or chromatography.

Experimental Data and Characterization

Although specific yield and characterization data for this compound are scarce, analogous compounds exhibit the following:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | 2,6-Dimethylaniline, cyclization agent | 70-90 | Formation of dimethylquinoline intermediate |

| Chlorination (4-position) | Thionyl chloride, 60°C, 3 hours | 50-70 | Selective chlorination at 4-position |

| Bromination (8-position) | Bromine or NBS, solvent (e.g., CCl4) | 40-65 | Controlled bromination for regioselectivity |

| Purification | Recrystallization or chromatography | - | To obtain pure product |

Research Findings and Notes

- The quinoline ring system is versatile and can be functionalized at multiple positions, allowing introduction of halogens and alkyl groups with regioselectivity.

- Reaction conditions such as temperature, solvent, and reagent stoichiometry critically influence the selectivity of halogenation.

- The presence of methyl groups at 2 and 6 positions can direct electrophilic substitution to the 4 and 8 positions due to electronic and steric effects.

- Analogous compounds with 7,8-dimethyl substitution have been synthesized and characterized, providing a useful framework for the 2,6-dimethyl analogs.

- The biological activity of quinoline derivatives is often enhanced by halogen substituents, making these compounds significant for pharmaceutical applications.

Q & A

Q. What are the recommended analytical methods for structural characterization of 8-Bromo-4-chloro-2,6-dimethylquinoline?

- Methodological Answer : Structural characterization typically involves:

- Mass Spectrometry (MS) : Collision cross-section (CCS) values predicted for adducts (e.g., [M+H]⁺: 147.0 Ų, [M+Na]⁺: 154.5 Ų) can aid in confirming molecular identity using ion mobility spectrometry .

- X-ray Crystallography : For unambiguous determination of molecular geometry and substituent positions, as demonstrated for structurally similar halogenated quinolines (e.g., 4-Bromo-8-methoxyquinoline) .

- NMR Spectroscopy : Compare spectral data with analogous compounds (e.g., 4-Chloro-2,6-dimethylquinoline derivatives) to assign proton and carbon environments .

Q. What synthetic routes are applicable to halogenated quinolines like this compound?

- Methodological Answer : Key steps include:

- Electrophilic Substitution : Bromination/chlorination at activated positions guided by directing groups (e.g., methyl groups at positions 2 and 6 activate the quinoline core for halogenation at positions 4 and 8) .

- Functional Group Interconversion : Transformations such as oxidation of methyl groups to carboxylic acids or reduction of halides to amines, as seen in related compounds (e.g., 4-Chloro-2,6-dimethylquinoline → 4-amino derivatives) .

- Cross-Coupling Reactions : Utilize Suzuki or Buchwald-Hartwig reactions to introduce aryl/alkyl groups, leveraging bromine as a leaving group .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of halogenated quinoline derivatives?

- Methodological Answer : Contradictions may arise due to:

- Experimental Variability : Standardize assay conditions (e.g., cell lines, concentrations) and validate purity via HPLC/MS .

- Structural Analogues : Compare activity trends across derivatives (e.g., 8-Bromo-6-methylquinoline vs. 4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline) to identify substituent-specific effects .

- Mechanistic Studies : Use molecular docking or isothermal titration calorimetry (ITC) to probe target binding affinities and resolve conflicting bioactivity data .

Q. What strategies optimize regioselectivity in electrophilic substitutions on this compound?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Effects : Methyl groups at positions 2 and 6 are electron-donating, activating positions 3 and 7 for electrophilic attack. Halogens (Br/Cl) at positions 4 and 8 deactivate adjacent sites .

- Solvent/Reagent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity at electron-rich positions. Use mild Lewis acids (e.g., FeCl₃) to direct substitutions .

- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How can the collision cross-section (CCS) data of this compound enhance analytical workflows?

- Methodological Answer : CCS values (Table 1) enable:

Q. Table 1. Predicted Collision Cross-Sections (CCS) for this compound Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 269.96798 | 147.0 |

| [M+Na]⁺ | 291.94992 | 154.5 |

| [M-H]⁻ | 267.95342 | 149.1 |

Data-Driven Research Considerations

- Structural Analogues : Compare reactivity and bioactivity with derivatives like 8-Bromo-5,6-difluoro-2-methylquinoline (C10H6BrF2N) to explore halogen/alkyl substituent effects .

- Toxicity Profiling : Use EPA DSSTox data (e.g., DTXSID50450172) to assess environmental and biological safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.